Gassericin A -

Gassericin A

Catalog Number: EVT-245738
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gassericin A is a cyclic bacteriocin produced by the probiotic bacterium Lactobacillus gasseri LA39. This compound consists of 58 amino acid residues and has a molecular weight of approximately 5,654 Daltons. Gassericin A exhibits strong antimicrobial activity against various Gram-positive bacteria, particularly lactic acid bacteria, making it a candidate for food preservation applications. Its stability under extreme conditions, such as high temperatures (121 °C for 10 minutes) and a wide pH range (pH 2–11), enhances its potential for use in food products .

Source

Gassericin A is derived from Lactobacillus gasseri, a species of lactic acid bacteria commonly found in the human gastrointestinal tract and various fermented foods. The strain LA39 has been specifically noted for its ability to produce this bacteriocin effectively when cultured in food-grade media, including cheese whey and nourishing proteose peptone .

Classification

Gassericin A is classified as a class IIc circular bacteriocin. This classification is based on its structure and mode of action, which distinguishes it from other bacteriocins that may consist of multiple peptides or have different structural characteristics .

Synthesis Analysis

Methods

The synthesis of gassericin A involves culturing Lactobacillus gasseri LA39 under anaerobic conditions. The bacterium is typically grown in MRS broth at 37 °C for 24 to 48 hours. Following cultivation, the culture is centrifuged to separate the cells from the supernatant, which contains the bacteriocin .

Technical Details:

  1. Cultivation: Anaerobic growth in MRS broth.
  2. Centrifugation: Separation of cells and supernatant.
  3. Extraction: The supernatant is treated with isopropanol and trifluoroacetic acid for purification.
  4. Purification Techniques: Solid-phase extraction and high-performance liquid chromatography are employed to isolate gassericin A from other components .
Molecular Structure Analysis

Structure

Gassericin A is characterized by its cyclic structure, which contributes to its stability and activity. The specific arrangement of amino acids in the cyclic peptide form allows it to maintain functionality under various environmental conditions .

Data

  • Molecular Weight: Approximately 5,654 Da
  • Amino Acid Composition: Comprises 58 amino acids
  • Structure Type: Class IIc circular bacteriocin
Chemical Reactions Analysis

Reactions

Gassericin A exhibits bactericidal activity primarily through membrane disruption in target bacteria. It binds to lipid membranes, leading to pore formation that disrupts cellular integrity and function.

Technical Details:

  • Mechanism of Action: Interaction with bacterial membranes.
  • Target Organisms: Effective against a range of Gram-positive bacteria, particularly lactic acid bacteria.
Mechanism of Action

The mechanism by which gassericin A exerts its antimicrobial effects involves several key processes:

  1. Membrane Interaction: Gassericin A binds to the bacterial cell membrane.
  2. Pore Formation: It induces the formation of pores in the membrane, leading to leakage of cellular contents.
  3. Cell Death: The disruption of membrane integrity ultimately results in cell lysis and death.

This mechanism highlights the compound's potential as a natural preservative in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Stability: High thermal stability (121 °C for 10 minutes).
  • pH Tolerance: Effective across a broad pH range (pH 2–11).

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Chemical Structure: Cyclic peptide with specific interactions with bacterial membranes.

Relevant analyses indicate that gassericin A retains its antimicrobial properties under various conditions, making it suitable for food preservation .

Applications

Gassericin A has significant potential in various scientific applications:

  • Food Preservation: Its antimicrobial properties make it an effective natural preservative against spoilage organisms in dairy products and other foods.
  • Probiotics Development: As a product of Lactobacillus gasseri, it can be utilized in developing probiotic formulations aimed at enhancing gut health.
  • Pharmaceuticals: Potential applications in developing new antimicrobial agents due to its efficacy against resistant bacterial strains.

Research continues to explore the full scope of gassericin A's applications, particularly in food science and microbiology .

Properties

Product Name

Gassericin A

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